molecular formula C15H15F3O4S B3326930 4-Methylbenzene-1-sulfonic acid--[3-(trifluoromethyl)phenyl]methanol (1/1) CAS No. 29690-38-8

4-Methylbenzene-1-sulfonic acid--[3-(trifluoromethyl)phenyl]methanol (1/1)

Cat. No.: B3326930
CAS No.: 29690-38-8
M. Wt: 348.3 g/mol
InChI Key: FOFRBQSTJYWRBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Methylbenzene-1-sulfonic acid–[3-(trifluoromethyl)phenyl]methanol (1/1)” is a complex organic compound. It is composed of 4-methylbenzene-1-sulfonic acid and [3-(trifluoromethyl)phenyl]methanol .


Molecular Structure Analysis

The molecular structure of 4-methylbenzene-1-sulfonic acid is represented by the molecular formula CHNOS . The average mass is 394.442 Da and the monoisotopic mass is 394.119843 Da .

Scientific Research Applications

Proton Exchange Membranes for Fuel Cells

Sulfonic acid-containing polymers, particularly poly(arylene ether sulfone)s, have been extensively studied for their application as proton exchange membranes (PEMs) in fuel cells. These materials are designed to conduct protons while being chemically stable and mechanically robust. The introduction of sulfonic acid groups into polymeric backbones improves their water uptake and proton conductivity, essential for fuel cell efficiency. For instance, comb-shaped sulfonated poly(arylene ether sulfone) copolymers have shown high proton conductivity and good properties as PEM materials, making them suitable for direct methanol fuel cell (DMFC) applications (Kim, Robertson, & Guiver, 2008). Similarly, sulfonic acid-containing polybenzoxazine membranes have been synthesized for PEMs in DMFCs, displaying high proton conductivity and low methanol permeability (Yao et al., 2014).

Catalytic Applications

Compounds containing sulfonic acid groups and trifluoromethyl groups have shown potential in catalytic applications. For example, sulfonated carbon catalysts prepared from glucose and 4-hydroxybenzenesulfonic acid have been reported for the etherification of isopentene with methanol to produce tert-amyl methyl ether, demonstrating the catalytic utility of sulfonic acid-functionalized materials (Zhao et al., 2010). Additionally, trifluoromethylated compounds have been explored for their unique reactivity and stability, enhancing the development of novel catalytic processes and materials.

Properties

IUPAC Name

4-methylbenzenesulfonic acid;[3-(trifluoromethyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O.C7H8O3S/c9-8(10,11)7-3-1-2-6(4-7)5-12;1-6-2-4-7(5-3-6)11(8,9)10/h1-4,12H,5H2;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFRBQSTJYWRBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=CC(=C1)C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50781539
Record name 4-Methylbenzene-1-sulfonic acid--[3-(trifluoromethyl)phenyl]methanol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50781539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29690-38-8
Record name 4-Methylbenzene-1-sulfonic acid--[3-(trifluoromethyl)phenyl]methanol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50781539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylbenzene-1-sulfonic acid--[3-(trifluoromethyl)phenyl]methanol (1/1)
Reactant of Route 2
4-Methylbenzene-1-sulfonic acid--[3-(trifluoromethyl)phenyl]methanol (1/1)
Reactant of Route 3
4-Methylbenzene-1-sulfonic acid--[3-(trifluoromethyl)phenyl]methanol (1/1)
Reactant of Route 4
4-Methylbenzene-1-sulfonic acid--[3-(trifluoromethyl)phenyl]methanol (1/1)
Reactant of Route 5
4-Methylbenzene-1-sulfonic acid--[3-(trifluoromethyl)phenyl]methanol (1/1)
Reactant of Route 6
4-Methylbenzene-1-sulfonic acid--[3-(trifluoromethyl)phenyl]methanol (1/1)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.